molecular formula C17H26N2O3 B2976848 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea CAS No. 1396871-83-2

1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea

Cat. No.: B2976848
CAS No.: 1396871-83-2
M. Wt: 306.406
InChI Key: UKQKVHBBVBAGAR-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea typically involves the reaction of 4-butoxyaniline with a suitable isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the urea moiety would yield amines.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl and butoxyphenyl groups may play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea: Similar structure but with a methoxy group instead of a butoxy group.

    1-(4-Butoxyphenyl)-3-(3-hydroxypropyl)urea: Lacks the cyclopropyl group.

Uniqueness

1-(4-Butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea is unique due to the presence of both the butoxyphenyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(3-cyclopropyl-3-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-3-12-22-15-8-6-14(7-9-15)19-17(21)18-11-10-16(20)13-4-5-13/h6-9,13,16,20H,2-5,10-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQKVHBBVBAGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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